molecular formula C11H13N3O3 B1417647 Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 310436-60-3

Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No. B1417647
CAS RN: 310436-60-3
M. Wt: 235.24 g/mol
InChI Key: ZCJUMISNPKORHP-UHFFFAOYSA-N
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Description

Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, abbreviated as E5E4HPT-6C, is a compound belonging to the family of pyrrolo[2,1-f][1,2,4]triazine carboxylates (PTCs). This compound has been the subject of numerous studies due to its diverse range of applications in various scientific research fields. In

Scientific Research Applications

Triazine Derivatives in Medicinal Chemistry

Triazines are a class of heterocyclic compounds with three nitrogen atoms in their ring, making them a versatile scaffold in medicinal chemistry. They have been extensively investigated for a wide spectrum of biological activities. Research has shown that synthetic derivatives of triazine exhibit promising pharmacological properties, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal activities. These findings suggest that the triazine nucleus could be a significant core moiety for developing future drugs (Tarawanti Verma et al., 2019).

Chemical Reactivities and Biological Activities

The synthesis of functionalized 3-thioxo-1,2,4-triazin-5-ones and their derivatives has attracted interest due to their significant applications in medicinal, pharmacological, and biological fields. These derivatives are vital probes due to their antimicrobial, anti-HIV, and anticancer activities, among others. The reactivity of these systems varies with solvent polarity, temperature, and tautomeric forms, indicating their versatile nature for various applications (M. Makki et al., 2019).

Applications in Material Science

Triazine-based compounds have also found applications in material science, particularly in the development of discotic liquid crystals. These molecules, featuring an aromatic/heteroaromatic rigid core with flexible peripheral chains, are of interest for their potential in charge and energy transport investigations and organo-electronic applications. The exploration of 1,3,5-triazine-based mesogens has been significant in recent research, focusing on their structural modifications and property alterations for use in liquid crystal displays and other applications (Deepak Devadiga & T. N. Ahipa, 2019).

Environmental and Sustainable Chemistry

In the context of sustainability, triazine derivatives have been explored for their role in capturing and converting CO2, a critical challenge in environmental science. Nitrogen-doped porous polymers, including covalent triazine frameworks (CTFs), have been identified as promising materials for CO2 capture due to their high surface area, permanent porosity, and structural tunability. These materials offer a pathway toward the sustainable management of CO2 emissions, highlighting the environmental applications of triazine derivatives (A. Mukhtar et al., 2020).

properties

IUPAC Name

ethyl 5-ethyl-4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-3-7-8(11(16)17-4-2)5-14-9(7)10(15)12-6-13-14/h5-6H,3-4H2,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJUMISNPKORHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=O)NC=NN2C=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50712080
Record name Ethyl 5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

CAS RN

310436-60-3
Record name Ethyl 5-ethyl-4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50712080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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